N,N-dicyclohexyl-5-propyl-3-isoxazolecarboxamide
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Overview
Description
ML004 is a compound developed by MapLight Therapeutics, primarily known for its selective serotonin receptor agonist properties. It is being investigated for its potential therapeutic applications in treating social deficits in autism spectrum disorder and other central nervous system disorders .
Preparation Methods
The preparation of ML004 involves synthetic routes that include the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary to MapLight Therapeutics and have not been disclosed in detail. it is known that the compound is prepared under controlled laboratory conditions to ensure its purity and efficacy .
Chemical Reactions Analysis
ML004 undergoes various chemical reactions, including:
Oxidation: ML004 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ML004 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML004 has several scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Being developed as a potential therapeutic agent for autism spectrum disorder and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting central nervous system disorders.
Mechanism of Action
ML004 exerts its effects by acting as a selective serotonin receptor agonist, specifically targeting the 5-HT1B receptor. This interaction modulates the release of neurotransmitters, influencing various signaling pathways in the brain. The compound’s mechanism of action involves binding to the 5-HT1B receptor, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
ML004 is unique compared to other serotonin receptor agonists due to its high selectivity and limited side effects. Similar compounds include:
Buspirone: A serotonin receptor agonist used to treat anxiety disorders.
Sumatriptan: A serotonin receptor agonist used to treat migraines.
Rizatriptan: Another serotonin receptor agonist used for migraine treatment.
Properties
Molecular Formula |
C19H30N2O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-5-propyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H30N2O2/c1-2-9-17-14-18(20-23-17)19(22)21(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h14-16H,2-13H2,1H3 |
InChI Key |
XTUSMJNHGPASSE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.